2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide
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Overview
Description
2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound featuring a unique combination of furan, triazole, and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol.
Formation of the Triazole Ring: The triazole ring is formed by treating the intermediate with excess diphosphorus pentasulfide in anhydrous toluene under reflux conditions.
Formation of the Thiazole Ring: The thiazole ring is synthesized by oxidizing the corresponding thioamide with potassium ferricyanide in an alkaline medium.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scaling up the laboratory procedures with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the triazole ring, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as bromine or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the furan ring would yield nitro derivatives, while bromination would yield bromo derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)-1,3-thiazole: Similar in structure but lacks the triazole ring.
4-(propan-2-yl)-1,2,4-triazole: Similar in structure but lacks the furan and thiazole rings.
Uniqueness
The uniqueness of 2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide lies in its combination of three different heterocyclic rings, which can confer unique electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S2/c1-9(2)20-12(11-5-4-7-22-11)18-19-15(20)24-10(3)13(21)17-14-16-6-8-23-14/h4-10H,1-3H3,(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXWWDKNBQGWHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=C1SC(C)C(=O)NC2=NC=CS2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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